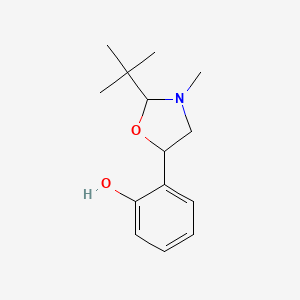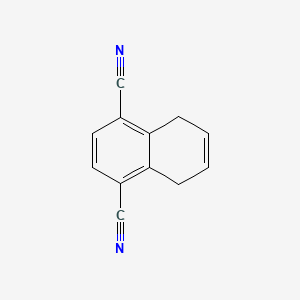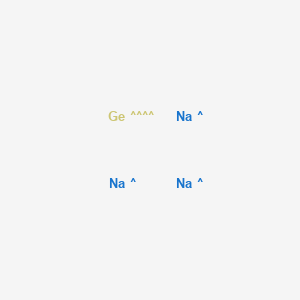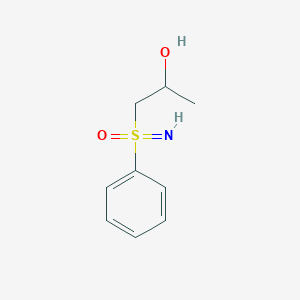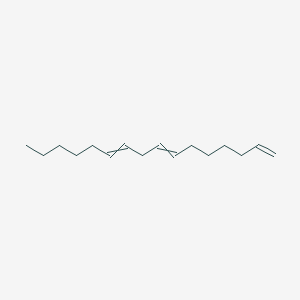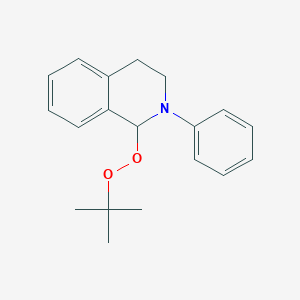
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic peroxide compound known for its unique structure and reactivity. It contains a peroxy group attached to a tetrahydroisoquinoline ring, making it a valuable compound in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond .
Industrial Production Methods
Industrial production of this compound may involve continuous preparation methods using plate exchangers with high heat exchange capacity to ensure efficient and safe synthesis . This approach allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under certain conditions, the compound can be reduced to form different products.
Substitution: The phenyl and tetrahydroisoquinoline moieties can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., sulfuric acid, hydrochloric acid), bases, and other oxidizing or reducing agents . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure safety and efficiency.
Major Products
Major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the phenyl or tetrahydroisoquinoline rings .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and radical formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves the generation of radicals through the homolysis of the peroxy bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Used as an initiator and cross-linking agent in polymer chemistry.
Uniqueness
1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines a peroxy group with a tetrahydroisoquinoline ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
114021-48-6 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-tert-butylperoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-21-18-17-12-8-7-9-15(17)13-14-20(18)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 |
InChI-Schlüssel |
GIYSQRQZNXRMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


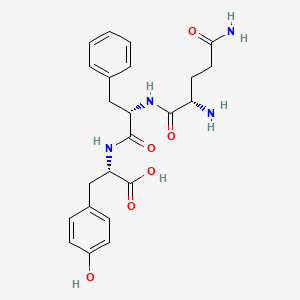
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

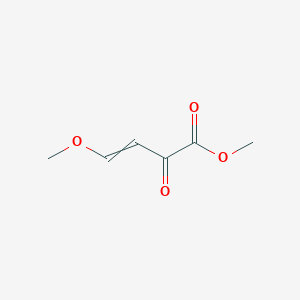
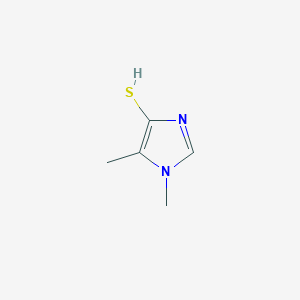
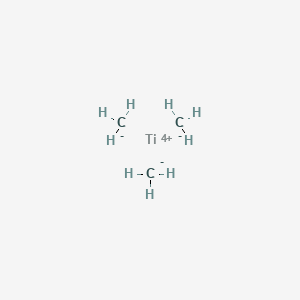
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
